Iodolevetimide

Description

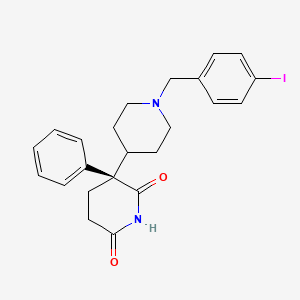

Structure

3D Structure

Properties

CAS No. |

119477-44-0 |

|---|---|

Molecular Formula |

C23H25IN2O2 |

Molecular Weight |

488.4 g/mol |

IUPAC Name |

(3R)-3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione |

InChI |

InChI=1S/C23H25IN2O2/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28/h1-9,19H,10-16H2,(H,25,27,28)/t23-/m0/s1 |

InChI Key |

WJLRTFJPHDSXAF-QHCPKHFHSA-N |

Isomeric SMILES |

C1CN(CCC1[C@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I |

Canonical SMILES |

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I |

Origin of Product |

United States |

Fundamental Aspects of Muscarinic Acetylcholine Receptor Radioligands

Overview of Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Systems

Muscarinic acetylcholine receptors (mAChRs) are a critical component of the cholinergic system, mediating a wide array of physiological functions in both the central and peripheral nervous systems. scbt.com These receptors are activated by the neurotransmitter acetylcholine and are named for their high affinity for muscarine, an alkaloid found in certain mushrooms. scbt.com As members of the G protein-coupled receptor (GPCR) superfamily, mAChRs translate the binding of acetylcholine into intracellular signaling cascades that modulate neuronal excitability, synaptic plasticity, and the activity of various organs. scbt.com

The mAChR family is composed of five distinct subtypes, designated M1 through M5, each encoded by a separate gene. scbt.commdpi.com This diversity allows for a nuanced and widespread influence of the cholinergic system throughout the body. The subtypes are broadly classified into two functional families based on their primary G protein-coupling mechanism. mdpi.com

M1-like receptors (M1, M3, M5): These subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C. scbt.commdpi.com This, in turn, initiates a signaling cascade that results in increased intracellular calcium levels and the activation of protein kinase C. scbt.commdpi.com

M2-like receptors (M2, M4): These subtypes predominantly couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. scbt.commdpi.com M2 and M4 receptors can also directly modulate ion channels through the G protein βγ subunits. nih.gov

The anatomical distribution of these subtypes is heterogeneous, allowing for their involvement in a wide range of physiological processes. researchgate.net While all five subtypes are expressed in the brain, their densities vary across different regions. pnas.orgnih.gov For instance, the M1, M2, and M4 subtypes are the most abundant in forebrain regions critical for memory and cognition, such as the hippocampus. pnas.org The M4 subtype is particularly predominant in the striatum. In the peripheral nervous system, mAChRs are found in organs innervated by parasympathetic nerves, including the heart, smooth muscles, and glands, where they regulate functions like heart rate, muscle contraction, and secretion. libretexts.org

Table 1: Overview of mAChR Subtypes and Their Distribution

| Subtype | Family | Primary Signaling Pathway | Key Locations |

|---|---|---|---|

| M1 | M1-like | Gq/11-PLC Activation | Cerebral cortex, Hippocampus, Striatum |

| M2 | M2-like | Gi/o-AC Inhibition | Heart, Brainstem, Basal forebrain |

| M3 | M1-like | Gq/11-PLC Activation | Smooth muscle, Glandular tissue, Brain |

| M4 | M2-like | Gi/o-AC Inhibition | Striatum, Cortex, Hippocampus |

| M5 | M1-like | Gq/11-PLC Activation | Substantia nigra, Ventral tegmental area |

This table provides a simplified overview. The distribution and function of mAChR subtypes can be complex and may vary between species.

Cholinergic neurotransmission begins with the synthesis of acetylcholine (ACh) from choline (B1196258) and acetyl coenzyme A in the presynaptic neuron. libretexts.orgmetu.edu.tr ACh is then packaged into vesicles and released into the synaptic cleft upon the arrival of an action potential. metu.edu.tr Once in the synapse, ACh can bind to both nicotinic and muscarinic receptors on the postsynaptic membrane. metu.edu.trclevelandclinic.org

The binding of ACh to mAChRs triggers a conformational change in the receptor, initiating the associated intracellular signaling cascade. scbt.com The response is slower than that of the ionotropic nicotinic receptors, with a latency of 100-250 milliseconds, due to the involvement of G proteins and second messengers. nih.gov The functional outcomes of mAChR activation are diverse and subtype-dependent. For example, in the brain, mAChRs are involved in learning, memory, attention, and arousal. libretexts.orgclevelandclinic.org In the peripheral nervous system, they control processes such as heart rate reduction, smooth muscle contraction in the gut and airways, and glandular secretions. metu.edu.tr The action of ACh is terminated by the enzyme acetylcholinesterase, which hydrolyzes ACh into choline and acetate. metu.edu.trclevelandclinic.org

Dysfunction of the muscarinic system has been implicated in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia, highlighting the therapeutic potential of targeting these receptors. nih.gov

Subtype Diversity and Anatomical Distribution of mAChRs

Principles of Radioligand Development for In Vivo Receptor Characterization

Radioligands are crucial tools in neuroscience and pharmacology, enabling the in vivo visualization and quantification of receptors, transporters, and enzymes. researchgate.netfrontiersin.org In the context of mAChRs, radioligands, particularly those used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), have been instrumental in understanding the distribution and function of these receptors in both healthy and diseased states. frontiersin.orgsnmjournals.org The development of a successful radiotracer is a multi-step process that requires careful consideration of its chemical and pharmacological properties. researchgate.netacs.org

The utility of a radiotracer is largely defined by its selectivity—its ability to bind to a specific target with minimal binding to other receptors or sites. researchgate.net Both selective and non-selective radiotracers have important, albeit different, roles in research.

Selective Radiotracers: These ligands are designed to bind with high affinity to a single receptor subtype. The development of subtype-selective mAChR radiotracers has been challenging due to the high sequence homology among the five subtypes. nih.gov However, successful selective radioligands, such as the M4 selective antagonist [³H]VU6013720, are invaluable for dissecting the specific roles of individual receptor subtypes in complex physiological and pathological processes. researchgate.net They allow researchers to quantify the expression of a particular subtype in different brain regions and to study its involvement in disease. researchgate.net

A critical aspect of radiotracer studies is the distinction between specific binding (the radioligand attached to the target receptor) and non-specific binding (the radioligand attached to other molecules or tissue components). nih.goviaea.org High non-specific binding can obscure the signal from the target and is a common reason for the failure of a radiotracer in clinical development. nih.gov

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology and radioligand development. nih.gov Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. europa.eu While they have identical physical and chemical properties in an achiral environment, they can exhibit vastly different biological activities because biological targets like receptors are themselves chiral and can selectively interact with one enantiomer over the other. nih.govchinesechemsoc.org

This principle is exploited in radioligand research to accurately determine non-specific binding. nih.gov An enantiomeric pair often consists of a "eutomer" (the pharmacologically active enantiomer) and a "distomer" (the less active or inactive enantiomer). nih.gov

In the case of Iodolevetimide, it serves as the inactive enantiomer ([¹²³I]ILev) to the active [¹²³I]4-iododexetimide ([¹²³I]IDex). vulcanchem.com In vivo studies demonstrate that while [¹²³I]IDex accumulates in brain regions rich in mAChRs, this compound shows rapid clearance from all brain regions. vulcanchem.com This differential biodistribution is a direct consequence of stereospecific binding. The active enantiomer ([¹²³I]IDex) engages in high-affinity binding to mAChRs, leading to its retention in target tissues. In contrast, this compound, being inactive, does not specifically bind to the receptors and its presence in the tissue is attributed to non-specific interactions and free ligand in the tissue. vulcanchem.com

By administering the inactive, radiolabeled enantiomer in a separate experiment, researchers can quantify the level of non-specific binding. This value can then be subtracted from the total binding observed with the active enantiomer to yield a more accurate measure of specific receptor binding. This technique is a cornerstone of rigorous radioligand characterization, ensuring that the observed signal truly reflects the density of the target receptor. nih.govresearchgate.net

Radiochemical Synthesis and Production of Iodolevetimide

Precursor Chemistry and Synthetic Routes for Iodolevetimide Radiolabeling

The synthesis of radioiodinated this compound is a multi-step process that begins with the careful design and preparation of a suitable precursor. This precursor is engineered to facilitate the efficient and regioselective incorporation of a radioactive iodine isotope.

Electrophilic Iododesilylation for Iodine Isotope Incorporation

A key method for introducing iodine into the this compound structure is through an electrophilic aromatic substitution reaction known as iododesilylation. nih.govnih.gov This process involves the use of a precursor molecule where a trimethylsilyl (B98337) group is attached to the aromatic ring at the desired position for iodination. The carbon-silicon bond in this organosilane precursor is strategically cleaved and replaced by an iodine atom. acs.orgresearchgate.net

The reaction is typically carried out in the presence of an electrophilic iodine species, which is generated in situ from a radioactive iodide salt, such as sodium [¹²³I]iodide, and an oxidizing agent. nih.govacs.org A commonly used oxidizing agent for this purpose is Chloramine-T. nih.govvulcanchem.com While iododesilylation can sometimes result in lower radiochemical yields compared to other methods like iododestannylation due to the higher stability of the carbon-silicon bond, it remains a successful strategy, particularly when conducted in acidic media. nih.govacs.org

N-Methylation Post-Iodination Procedures

Following the successful incorporation of the iodine isotope, a subsequent chemical modification is often performed to complete the synthesis of the final radiotracer. This step involves N-methylation, where a methyl group is added to a nitrogen atom within the molecule. nih.govvulcanchem.com This is typically achieved by treating the iodinated intermediate with a methylating agent, such as methyl iodide. nih.gov The addition of the N-methyl group can be crucial for the biological properties of the final compound, for instance, by enhancing its ability to cross the blood-brain barrier. vulcanchem.com The selective N-methylation of amides can be challenging, as O-alkylation can occur as a competing reaction. scientificupdate.com

Optimization of Radiochemical Yield and Purity for Research Applications

For any radiopharmaceutical to be effective in research or clinical settings, achieving high radiochemical yield (RCY) and radiochemical purity (RCP) is paramount. nih.govhzdr.de The RCY refers to the efficiency of the radiolabeling process, while the RCP indicates the proportion of the desired radiolabeled compound in the final product. nih.govhzdr.de

Several factors are optimized to maximize both yield and purity. These include the reaction temperature, the concentration of the precursor and reagents, the choice of solvent, and the pH of the reaction mixture. nih.govmdpi.com For instance, the amount of the oxidizing agent, like Chloramine-T, must be carefully controlled, as an excess can lead to the formation of undesirable byproducts and a decrease in yield. mdpi.com

Following the synthesis, purification is a critical step to remove unreacted iodine, precursors, and any byproducts. researchgate.net High-performance liquid chromatography (HPLC) is a standard technique used for this purpose, ensuring a high radiochemical purity of greater than 95-99%. nih.govvulcanchem.comresearchgate.net The entire synthesis and purification process for this compound is often completed within a timeframe of about 100 minutes. nih.gov Recent advancements in automated synthesis modules have further reduced this time to 75 minutes while maintaining high yields. vulcanchem.com

Table 1: Radiosynthesis Parameters for [¹²³I]this compound

| Parameter | Value/Condition | Source |

|---|---|---|

| Precursor | Desilylated dexetimide (B1670337) analog | vulcanchem.com |

| Radiolabeling Method | Electrophilic Iododesilylation | nih.gov |

| Iodine Isotope | Sodium [¹²³I]iodide | vulcanchem.com |

| Oxidizing Agent | Chloramine-T | nih.gov |

| Post-Iodination Step | N-Methylation with methyl iodide | nih.gov |

| Radiochemical Yield | 80 ± 11% | nih.gov |

| Radiochemical Purity | >95% (after HPLC purification) | vulcanchem.com |

| Specific Activity | >2000 Ci/mmol | nih.gov |

| Synthesis Time | ~100 minutes | nih.gov |

This table is interactive. Click on the headers to sort the data.

Isotopic Variations and Their Application in Research (e.g., Iodine-123, Iodine-125)

The choice of iodine isotope for radiolabeling this compound depends on the intended research application. The most commonly used isotopes are Iodine-123 (¹²³I) and Iodine-125 (¹²⁵I). acs.org

Iodine-123 (¹²³I): This isotope is favored for in vivo imaging studies using Single Photon Emission Computed Tomography (SPECT). vulcanchem.comacs.org ¹²³I has a half-life of 13.2 hours and emits gamma rays that are suitable for detection by SPECT cameras. vulcanchem.com This allows for the non-invasive visualization and quantification of the distribution of this compound in living subjects. mdpi.comnih.gov For example, [¹²³I]this compound has been used to assess non-specific binding in studies imaging muscarinic receptors in the heart. nih.govnih.gov

Iodine-125 (¹²⁵I): With a longer half-life of about 59.4 days, ¹²⁵I is primarily used for in vitro applications, such as receptor binding assays and autoradiography in preclinical biomedical research. acs.orgnih.gov Its longer half-life makes it convenient for experiments that require a longer timeframe. acs.org

The specific activity of the radiolabeled this compound, which is a measure of the radioactivity per unit mass of the compound, is a critical parameter. High specific activity is desirable to minimize the administered mass of the compound, thereby avoiding any potential pharmacological effects that could interfere with the study. vulcanchem.com For [¹²³I]this compound, specific activities greater than 2000 Ci/mmol have been achieved. nih.gov

Table 2: Properties and Applications of Iodine Isotopes Used in this compound Labeling

| Isotope | Half-life | Primary Emission | Primary Research Application | Source |

|---|---|---|---|---|

| Iodine-123 (¹²³I) | 13.2 hours | Gamma rays | In vivo SPECT imaging | vulcanchem.comacs.org |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma rays | In vitro assays, autoradiography | acs.org |

This table is interactive. Click on the headers to sort the data.

Molecular Pharmacology and Receptor Interaction Profiles of Iodolevetimide

Stereochemical Basis of Muscarinic Receptor Ligand Interaction

The interaction between ligands and muscarinic receptors is highly dependent on the three-dimensional arrangement of the ligand's atoms, a property known as stereochemistry. The asymmetrical nature of the antagonist and agonist binding sites on muscarinic receptors allows them to distinguish between optical isomers, or enantiomers, of chiral drugs. ulb.ac.be This stereoselectivity is a fundamental aspect of receptor pharmacology, providing insights into the geometry of the binding site. ulb.ac.be

Comparative Analysis of Iodolevetimide and Iododexetimide Binding Characteristics

This compound and its active enantiomer, Iododexetimide, provide a clear example of enantiomeric specificity. Iododexetimide, the (S)-enantiomer, is a high-affinity muscarinic receptor antagonist. capes.gov.brnih.gov In contrast, this compound, the (R)-enantiomer, is pharmacologically inactive and exhibits a significantly lower affinity for muscarinic receptors, reported to be over 1000 times lower than that of Iododexetimide. vulcanchem.com

In vivo studies in human brain imaging using Single Photon Emission Computed Tomography (SPECT) have demonstrated that while [¹²³I]Iododexetimide shows high specific binding to muscarinic receptors in regions like the neocortex and neostriatum, [¹²³I]this compound shows minimal specific binding and its distribution does not correlate with muscarinic receptor concentrations. capes.gov.brnih.gov The activity of [¹²³I]Iododexetimide in these receptor-rich areas was found to be six to seven times higher than that of [¹²³I]this compound. capes.gov.brnih.gov Similarly, in rat heart tissue, the accumulation of [¹²⁵I]Iododexetimide was significantly higher than that of [¹²⁵I]this compound and could be blocked by the muscarinic antagonist atropine (B194438), whereas the low uptake of this compound was unaffected by atropine. nih.gov These findings underscore the critical role of stereochemistry in receptor recognition and confirm that this compound serves as an effective tool for measuring the non-specific binding component of Iododexetimide. capes.gov.brnih.govnih.gov

Table 1: Comparative Binding Characteristics of this compound and Iododexetimide

| Feature | This compound | Iododexetimide |

|---|---|---|

| Enantiomer | (R)-enantiomer | (S)-enantiomer |

| Muscarinic Receptor Affinity | Very low (>1000-fold lower than Iododexetimide) vulcanchem.com | High capes.gov.brnih.gov |

| Pharmacological Activity | Inactive capes.gov.brnih.gov | Active antagonist capes.gov.brnih.gov |

| In Vivo Brain Binding (SPECT) | Minimal specific binding, rapid clearance capes.gov.brnih.gov | High specific binding in neocortex and neostriatum capes.gov.brnih.gov |

| In Vivo Heart Binding | Low accumulation, not blocked by atropine nih.gov | High accumulation, blocked by atropine nih.gov |

| Primary Use | Control for non-specific binding capes.gov.brnih.gov | Radioligand for imaging muscarinic receptors capes.gov.brnih.gov |

Characterization of Non-Specific Binding by this compound

In radioligand binding assays, non-specific binding refers to the interaction of the radiolabeled molecule with sites other than the receptor of interest, such as membranes or other proteins. graphpad.com It is a crucial parameter to quantify as it can significantly impact the accuracy of receptor density and affinity measurements. graphpad.com

Methodologies for Quantifying Non-Specific Radioligand Uptake in Tissues

The most common method to determine non-specific binding is to measure radioligand binding in the presence of a high concentration of an unlabeled drug that has high affinity for the target receptor. graphpad.comumich.edu This "cold" ligand saturates the specific receptor sites, ensuring that any measured binding of the radioligand is to non-specific sites. graphpad.com

An alternative and often preferred method, especially in in vivo imaging, is the use of a pharmacologically inactive enantiomer of the radioligand. capes.gov.brnih.gov This is precisely the role of this compound. Because it is chemically identical to Iododexetimide apart from its stereochemistry, it is assumed to have similar non-specific binding characteristics. capes.gov.brnih.gov By measuring the uptake of radiolabeled this compound, researchers can obtain a direct measurement of the non-specific binding component. capes.gov.brnih.gov This value can then be subtracted from the total binding observed with the active radioligand (Iododexetimide) to yield the specific binding to the target receptors. capes.gov.brnih.govgraphpad.com This can be done on a pixel-by-pixel basis in imaging studies, providing a detailed map of specific receptor binding. capes.gov.brnih.gov

Implications for Accurate Quantification of Specific Receptor Binding

Accurate quantification of specific receptor binding is paramount for understanding receptor pharmacology and for the valid interpretation of imaging studies. nih.gov If non-specific binding is not properly accounted for, it can lead to an overestimation of receptor density (Bmax) and an inaccurate determination of ligand affinity (Kd). umich.edu The use of this compound to define non-specific binding for Iododexetimide enhances the accuracy of these measurements. capes.gov.brnih.gov By providing a reliable measure of the non-specific signal, the subtraction method allows for a more precise calculation of the specific binding, which truly reflects the interaction with the muscarinic receptors. capes.gov.brnih.gov This is particularly important when attempting to detect small changes in receptor characteristics in disease states or in response to pharmacological interventions. capes.gov.brnih.gov

In Vitro Receptor Binding Assays Utilizing this compound

In vitro receptor binding assays are fundamental tools in pharmacology for characterizing the interaction between a ligand and its receptor. nih.gov These assays, typically performed using cell membranes or tissue homogenates, allow for the determination of key parameters such as receptor affinity and density. nih.govrevvity.com

In the context of this compound, its primary role in in vitro assays is to serve as a control for non-specific binding in studies that use radiolabeled Iododexetimide. nih.gov For example, in saturation binding experiments with [¹²³I]N-methyl-4-iododexetimide on rat atrial and ventricular homogenates, the non-specific binding is determined by the binding of its inactive enantiomer, [¹²³I]N-methyl-4-iodolevetimide. nih.gov These studies have confirmed that while the active enantiomer shows high-affinity, saturable binding, the binding of this compound is non-specific. nih.gov

Table 2: In Vitro Binding Data for [¹²³I]N-methyl-4-iododexetimide in Rat Heart Homogenates

| Tissue | Bmax (pmol/mg protein) | Kd (nM) | Non-Specific Binding Control |

|---|---|---|---|

| Atrium | 4.5 ± 0.4 nih.gov | 3.3 ± 0.2 nih.gov | [¹²³I]N-methyl-4-iodolevetimide nih.gov |

| Ventricle | 2.3 ± 0.2 nih.gov | 4.0 ± 1.4 nih.gov | [¹²³I]N-methyl-4-iodolevetimide nih.gov |

The data clearly illustrates the specific binding of the active compound in different heart tissues, with the non-specific portion being defined by its inactive stereoisomer, this compound. This approach provides a robust and reliable method for characterizing the binding properties of muscarinic receptor ligands in vitro.

Homogenate Binding Studies for Receptor Characterization

Homogenate binding studies are crucial in vitro methods used to characterize the interaction between a radiolabeled compound and its target receptors within a tissue sample. For this compound, particularly its radioiodinated form [¹²³I]this compound, these studies have been instrumental in defining its pharmacological profile.

Research utilizing tissue homogenates, such as those from rat heart atria and ventricles, has demonstrated that [¹²³I]this compound exhibits no specific binding to muscarinic acetylcholine (B1216132) receptors (mAChRs). This is in stark contrast to its active stereoisomer, [¹²³I]Iododexetimide, which shows significant and saturable binding in the same tissues. For instance, in rat heart homogenates, the accumulation of radiolabeled this compound was found to be 63% lower than that of its enantiomer, Iododexetimide.

This lack of specific binding affinity is a defining characteristic of this compound. Consequently, it serves as an essential tool in receptor binding assays. By comparing the total binding of the active enantiomer (Iododexetimide) with the non-specific binding of this compound, researchers can accurately quantify the specific receptor binding of the active compound. Biodistribution studies have further confirmed the minimal uptake of this compound in organs rich in muscarinic receptors, reinforcing its role as a reliable control for determining non-specific background signals in imaging and binding studies. Equilibrium-phase experiments have shown that the specific binding of iododexetimide in cortical regions is 6 to 7 times higher than that of this compound.

| Compound | Tissue | Binding Characteristic | Finding | Reference |

|---|---|---|---|---|

| [¹²³I]Iododexetimide | Atrium | Bmax | 4.5 ± 0.4 pmol/mg protein | |

| [¹²³I]Iododexetimide | Ventricle | Bmax | 2.3 ± 0.2 pmol/mg protein | |

| [¹²³I]this compound | Atrium & Ventricle | Specific Binding | No specific binding observed | |

| 4-[¹²⁵I]this compound | Heart | Relative Accumulation | 63% lower than its stereoisomer |

Displacement Studies with Known Cholinergic Ligands

Displacement studies, a type of competitive binding assay, are used to determine the affinity of a compound for a receptor by measuring its ability to displace a known radiolabeled ligand. In the context of this compound, these studies further confirm its lack of significant interaction with muscarinic cholinergic receptors.

Experiments have shown that the accumulation of radiolabeled this compound in tissues is not affected by the preinjection of known cholinergic antagonists, such as atropine. This indicates that this compound does not bind to the same site as these classical muscarinic ligands.

Furthermore, in competitive binding studies designed to test the specificity of its active enantiomer, [¹²³I]Iododexetimide, the non-radiolabeled form of levetimide (B1674941) was used as a competitor. The results demonstrated that even a substantial dose of levetimide did not displace the specifically bound [¹²³I]Iododexetimide. In contrast, the non-radiolabeled active isomer, dexetimide (B1670337), and other muscarinic receptor antagonists like methyl-quinuclidinyl benzylate (MQNB), effectively displaced the radioligand, reducing its uptake by over 90%. This stereoselective displacement highlights that the binding site is specific to the dexetimide configuration and that levetimide does not interact with it.

| Competing Ligand (Cold) | Dosage | Resulting Heart Uptake of [¹²³I]MIDEX (%ID/g) | Displacement | Reference |

|---|---|---|---|---|

| Control (None) | N/A | ~2.4 | N/A | |

| Levetimide (LEV) | 0.15 mg/kg | 2.2 | Minimal (non-specific) | |

| Dexetimide (DEX) | 0.15 mg/kg | 0.20 | ~92% | |

| Methyl-quinuclidinyl benzylate (MQNB) | 1 mg/kg | 0.13 | ~95% |

\Note: [¹²³I]MIDEX ([¹²³I]N-methyl-4-iododexetimide) is the N-methylated derivative of Iododexetimide. The study demonstrates the lack of displacement by Levetimide.*

Preclinical Research Applications and Methodological Contributions of Iodolevetimide

Application in Single Photon Emission Computed Tomography (SPECT) Research

Single Photon Emission Computed Tomography (SPECT) is a nuclear imaging technique that allows for the three-dimensional visualization and quantification of physiological processes. In the context of cholinergic system research, SPECT, when used with specific radiotracers, can map the density and distribution of muscarinic acetylcholine (B1216132) receptors (mAChRs). Iodolevetimide, typically labeled with Iodine-123 ([¹²³I]this compound), is instrumental in these studies.

The validation of a new radiotracer for receptor imaging hinges on demonstrating that it binds specifically to its intended target with minimal "noise" from non-specific binding. This compound is essential for this validation process in studies involving its active counterpart, [¹²³I]Iododexetimide. Because this compound is the pharmacologically inactive stereoisomer, it is not expected to bind with high affinity to muscarinic receptors. Therefore, its uptake and distribution in the brain or other organs are considered to represent the non-specific binding and free radioactivity component of the signal seen with the active tracer.

In validation studies, researchers compare the SPECT signal from [¹²³I]Iododexetimide with that from [¹²³I]this compound. A high signal from [¹²³I]Iododexetimide in brain regions known to be rich in muscarinic receptors (like the neocortex and neostriatum), contrasted with a low, uniform signal from [¹²³I]this compound in the same regions, confirms that the active tracer is binding specifically to the target receptors. Studies have shown that the activity of [¹²³I]Iododexetimide in receptor-dense areas can be six to seven times higher than that of [¹²³I]this compound, providing a high ratio of specific-to-non-specific binding and thereby validating the tracer's utility for receptor mapping.

The study of a radiotracer's kinetics—its absorption, distribution, metabolism, and excretion—is fundamental to its use in quantitative imaging. Animal models provide the initial platform for assessing these parameters. Preclinical studies analyzing the kinetics of [¹²³I]this compound reveal a distinct pattern compared to its active enantiomer.

Following injection, the concentration of [¹²³I]this compound rapidly peaks and then immediately begins to decrease in all brain regions, indicating fast clearance and a lack of specific retention. Its distribution does not correlate with the known densities of muscarinic receptors across different brain areas. In contrast, the active tracer, [¹²³I]Iododexetimide, shows increasing accumulation over several hours in receptor-rich regions like the neocortex and neostriatum, while clearing quickly from receptor-poor areas like the cerebellum.

This differential kinetic profile has also been demonstrated in peripheral organs. In a study on rat hearts, the accumulation of [¹²⁵I]this compound in the atrium and ventricle was low and, crucially, was not affected by the pre-administration of atropine (B194438), a muscarinic antagonist. This lack of effect from a blocking agent confirms that this compound's presence in the tissue is non-specific. Conversely, the uptake of [¹²⁵I]Iododexetimide was significantly higher and was reduced by approximately 60% with atropine pre-treatment, demonstrating its specific binding to cardiac muscarinic receptors.

Table 1: In Vivo Radiotracer Uptake in Rat Heart This interactive table summarizes the differential uptake of Iodine-125 labeled Iododexetimide and this compound in the rat heart, with and without the administration of the muscarinic antagonist atropine. Data is presented as the percentage of injected dose per gram of tissue (%ID/g) 30 minutes post-injection. Source:

| Compound | Tissue | Treatment | Uptake (%ID/g) |

|---|---|---|---|

| 4-[¹²⁵I]iododexetimide | Atrium | Control | 0.233 |

| 4-[¹²⁵I]iododexetimide | Atrium | Atropine | 0.080 |

| 4-[¹²⁵I]iododexetimide | Ventricle | Control | 0.120 |

| 4-[¹²⁵I]iododexetimide | Ventricle | Atropine | 0.054 |

| 4-[¹²⁵I]this compound | Atrium | Control | 0.061 |

| 4-[¹²⁵I]this compound | Atrium | Atropine | 0.060 |

| 4-[¹²⁵I]this compound | Ventricle | Control | 0.057 |

Preclinical Validation of Muscarinic Receptor Imaging with this compound as a Reference Compound

Contribution to the Study of Cholinergic System Dynamics

Beyond initial validation, this compound provides an essential tool for dynamic studies of the cholinergic system, such as measuring receptor occupancy by therapeutic drugs.

Receptor occupancy (RO) studies are a cornerstone of drug development, as they measure the extent to which a drug binds to its target receptor at various dose levels. This information is critical for selecting appropriate doses for clinical trials. In preclinical RO studies using SPECT, this compound is used to define the non-specific signal.

To measure the occupancy of a new drug at the muscarinic receptor, researchers first perform a baseline SPECT scan using the active tracer ([¹²³I]Iododexetimide) to measure total receptor binding. They then administer the therapeutic drug and perform a second SPECT scan. The reduction in the specific binding of [¹²³I]Iododexetimide between the first and second scans reflects the displacement of the tracer by the drug, thus indicating the drug's receptor occupancy. The specific binding in these scans is calculated by subtracting the non-specific signal, which can be directly measured in a separate experiment using [¹²³I]this compound. This allows for an accurate quantification of how effectively a novel therapeutic agent engages its target in a living system.

The use of a pharmacologically inactive enantiomer like this compound provides a robust and elegant methodological framework for separating specific from non-specific signals in vivo. This approach is considered a gold standard for estimating non-displaceable binding.

The fundamental principle is that the total measured radioactivity in a region of interest after injection of a radiotracer ([¹²³I]Iododexetimide) is the sum of three components:

Specifically bound tracer (to muscarinic receptors)

Non-specifically bound tracer (to other tissue components)

Free tracer in tissue and blood

The signal from [¹²³I]this compound is assumed to represent the sum of the non-specific and free components (items 2 and 3), as it does not bind specifically to the receptor target. Therefore, the specific binding of the active tracer can be calculated directly:

Specific Binding = (Total Signal from [¹²³I]Iododexetimide) – (Total Signal from [¹²³I]this compound)

This subtraction can be performed on a pixel-by-pixel basis in the SPECT images, yielding a quantitative map that purely reflects the density of specifically bound muscarinic receptors. This stereoisomer-based method simplifies the complex kinetic modeling that would otherwise be required to estimate the non-specific binding component, increasing the accuracy and reliability of quantitative SPECT imaging.

Advanced Methodologies and Computational Insights in Radioligand Research Utilizing Iodolevetimide

Integration of Computational Approaches in Muscarinic Radiotracer Design

The development of effective radiotracers for targets like the muscarinic receptors is increasingly moving beyond traditional screening methods to incorporate powerful computational tools. While historically more common in therapeutic drug discovery, techniques such as in silico modeling and quantitative structure-activity relationship (QSAR) studies are becoming more prevalent in radiopharmaceutical design, offering predictive insights that can streamline development.

In silico modeling, or computer-aided drug design (CADD), provides a framework for predicting the binding affinity and interaction between a ligand, such as Iodolevetimide, and its target receptor. These computational approaches can model the complex three-dimensional structures of proteins and simulate how a potential radioligand will dock with the receptor's binding site. This allows researchers to gain insights into the specific molecular interactions, such as hydrogen bonds and electrostatic interactions, that govern binding affinity and selectivity.

For muscarinic radiotracers, which must penetrate the blood-brain barrier (BBB), computational models can also predict crucial physicochemical properties. For instance, the topological polar surface area (tPSA) can be calculated from a chemical structure to predict its likelihood of crossing the BBB. By simulating these properties before undertaking costly and time-consuming synthesis and radiolabeling, researchers can prioritize candidate molecules with the highest probability of success.

Table 1: Key Parameters in In Silico Analysis for Radiotracer Design

| Parameter | Significance in Radiotracer Design | Computational Assessment |

|---|---|---|

| Binding Affinity (Ki) | Determines the strength of the bond between the radioligand and the target receptor. High affinity is crucial for a strong signal. | Docking simulations, free energy calculations. |

| Blood-Brain Barrier Permeability | Essential for neuroreceptor imaging agents to reach their target in the central nervous system. | Calculation of logP, topological polar surface area (tPSA), and other molecular descriptors. |

| Selectivity | The ability of the tracer to bind to the target receptor subtype over other receptors, minimizing off-target signals. | Comparative docking studies against homologous receptor models. |

| Metabolic Stability | Predicts how the radioligand will be broken down in the body; stable compounds provide a clearer imaging signal. | Simulation of interactions with metabolic enzymes. |

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the structural or physicochemical properties of a series of compounds with their biological activity. In radioligand development, QSAR models are built to understand how modifications to a molecule's structure affect its performance as an imaging agent. This process involves defining a set of "descriptors"—numerical representations of a molecule's properties—and using statistical methods to create a mathematical equation that predicts activity.

Activity = f (Physicochemical properties and/or Structural properties)

For a class of compounds that includes muscarinic ligands like this compound, QSAR can identify key molecular features that enhance target affinity, improve brain uptake, or reduce non-specific binding. For example, a QSAR model might reveal that lower dipole moments and specific steric properties are correlated with higher binding affinity to muscarinic receptors. These insights guide the rational design of new radioligand candidates with improved imaging characteristics.

Table 2: Illustrative QSAR Descriptors and Their Potential Impact on Radioligand Performance

| Descriptor Type | Example Descriptor | Potential Correlation with Biological Activity |

|---|---|---|

| Electronic | Dipole Moment | Can influence binding affinity and membrane permeability. |

| Steric | Molar Refractivity, Steric Energy | Affects how the ligand fits into the receptor's binding pocket. |

| Topological | Topological Polar Surface Area (tPSA) | A strong predictor of blood-brain barrier penetration. |

| Structural | Number of Hydrogen Bond Donors/Acceptors | Crucial for specific interactions with the receptor binding site. |

In Silico Modeling for Ligand-Receptor Affinity Prediction

Future Perspectives for this compound in Advanced Molecular Imaging Techniques

The field of molecular imaging is continuously evolving, with a drive towards developing more precise and quantitative techniques. While foundational SPECT tracers like [¹²³I]this compound have been pivotal, the focus is shifting towards next-generation agents and refined analytical models to unlock deeper insights into disease and biology.

The development of new radiotracers is aimed at overcoming the limitations of earlier agents. For neuroreceptor imaging, a major goal has been to improve the signal-to-noise ratio by increasing specificity for the target and reducing off-target binding. For instance, next-generation tau PET tracers have been engineered to eliminate binding to monoamine oxidase B (MAOB), a significant source of off-target signal in older compounds.

While this compound is a SPECT agent, the principles learned from its use inform the design of modern PET tracers, which offer higher sensitivity and spatial resolution. The development trajectory in molecular imaging points towards creating agents with superior pharmacokinetic profiles and higher selectivity, enabling more accurate detection and quantification of receptor density in conditions like Alzheimer's disease.

Table 3: Comparison of First-Generation vs. Next-Generation Neuroimaging Tracers

| Characteristic | First-Generation Tracers (e.g., [¹²³I]this compound) | Next-Generation Tracers (e.g., modern PET agents) |

|---|---|---|

| Imaging Modality | Primarily SPECT | Primarily PET |

| Sensitivity | Lower compared to PET | Higher, allowing for detection of smaller changes |

| Specificity | May have known off-target binding sites | Engineered for higher specificity and reduced off-target binding |

| Quantification | Can be challenging due to non-specific binding and lower resolution | Improved quantification due to better signal-to-noise and higher resolution |

| Clinical Application | Foundational in establishing receptor imaging concepts | Used for precise disease staging, monitoring, and as endpoints in clinical trials |

Accurate quantification of receptor density with techniques like PET and SPECT relies on sophisticated kinetic models. These models aim to separate the specific binding of a radiotracer to its target from non-specific binding in tissue. A critical challenge is that non-specific binding in a receptor-rich region cannot be directly measured.

To address this, quantitative analysis often employs a reference region—an area of the brain assumed to be devoid of the target receptor—to estimate the level of non-specific binding. However, this approach assumes that non-specific binding is uniform across different brain tissues, which may not always be accurate.

The use of a "non-specific reference ligand" or a control compound that has similar physicochemical properties to the specific radioligand but lacks affinity for the target receptor can help refine these models. By imaging with both the specific tracer (like this compound) and a corresponding non-specific tracer, researchers can achieve a more accurate measurement of the non-specific signal, leading to a more precise calculation of the binding potential (BP), a key parameter representing receptor availability. This dual-tracer approach enhances the accuracy of quantitative imaging, providing more reliable data for clinical research and diagnostics.

Q & A

Q. What experimental methodologies are recommended for characterizing the physicochemical properties of Iodolevetimide?

To determine properties like solubility, stability, and crystallinity, employ a combination of spectroscopic (e.g., NMR, FTIR), chromatographic (HPLC), and thermal analysis (DSC/TGA) techniques. Ensure protocols align with established standards for compound characterization . For novel polymorphs, include X-ray diffraction (XRD) and validate purity using mass spectrometry. Cross-reference results with computational models (e.g., molecular dynamics simulations) to resolve ambiguities .

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?

Use dose-response experiments with appropriate cell lines or enzymatic systems, incorporating positive and negative controls. Define IC50/EC50 values via nonlinear regression analysis. Replicate assays across independent trials to assess reproducibility, and account for solvent interference by including vehicle controls. Pre-register protocols to minimize bias .

Q. What are the best practices for synthesizing this compound with high yield and purity?

Optimize reaction conditions (temperature, solvent, catalyst) using factorial design experiments. Monitor reaction progress via TLC or in situ spectroscopy. Purify intermediates using column chromatography or recrystallization, and validate final product purity (>95%) through HPLC and elemental analysis. Document deviations rigorously to troubleshoot batch inconsistencies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

Conduct a systematic meta-analysis of existing studies, evaluating variables like dosing regimens, animal models, and analytical techniques. Use Bland-Altman plots to assess agreement between datasets. If discrepancies persist, perform head-to-head comparative studies under standardized conditions, applying mixed-effects models to account for inter-study variability .

Q. What strategies are effective for optimizing this compound’s selectivity in complex biological systems?

Employ structure-activity relationship (SAR) studies to modify functional groups while monitoring off-target effects via proteome-wide profiling (e.g., affinity chromatography-mass spectrometry). Use molecular docking to predict binding interactions and validate findings with mutagenesis assays. Iteratively refine compounds using combinatorial chemistry .

Q. How should researchers address challenges in replicating this compound’s reported efficacy in preclinical models?

Audit experimental variables such as animal strain, diet, and environmental stressors. Implement blinded randomization and power analysis to ensure adequate sample sizes. Share raw data and protocols via open-access platforms to enable independent verification. If replication fails, conduct failure mode and effects analysis (FMEA) to identify critical factors .

Q. What computational approaches are suitable for predicting this compound’s metabolic pathways?

Combine quantum mechanical calculations (e.g., DFT) for reaction feasibility with machine learning models trained on cytochrome P450 metabolism databases. Validate predictions using in vitro hepatocyte assays and LC-MS/MS metabolite profiling. Cross-validate results against in silico tools like SwissADME or MetaPrint2D .

Methodological Frameworks

How to formulate a research question that addresses gaps in this compound’s mechanism of action?

Apply the PICOT framework: P opulation (target organism/cell type), I ntervention (this compound dosage), C omparison (existing analogs/controls), O utcome (molecular pathways affected), T imeframe (acute vs. chronic exposure). Ensure the question is complex (requires multi-omics integration) and actionable (guides hypothesis testing) .

Q. What criteria define a robust hypothesis for this compound’s therapeutic potential?

Hypotheses must be falsifiable, specific (e.g., "this compound inhibits Protein X via allosteric modulation"), and grounded in prior evidence (e.g., structural homology to known inhibitors). Predefine primary/secondary endpoints and statistical thresholds for significance to avoid HARKing (hypothesizing after results are known) .

Q. How to structure a literature review to contextualize this compound within its research domain?

Use systematic review protocols (PRISMA) to identify, screen, and synthesize relevant studies. Map trends via bibliometric analysis (e.g., VOSviewer) and highlight conflicting findings. Differentiate between confirmatory (validating prior results) and exploratory (uncovering novel mechanisms) research gaps .

Data Analysis & Reporting Standards

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data for this compound?

Apply nonlinear mixed-effects modeling (NONMEM) to estimate toxicity thresholds. Use Kaplan-Meier survival analysis for longitudinal studies and Cox proportional hazards models for risk stratification. Report effect sizes (e.g., hazard ratios) with 95% confidence intervals, avoiding overreliance on p-values .

Q. How to ensure reproducibility when publishing this compound-related research?

Adhere to FAIR principles: make data F indable (DOIs, repositories), A ccessible (open licenses), I nteroperable (standardized formats), and R eusable (detailed metadata). Include raw spectra, chromatograms, and code for computational analyses in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.